1-{[3-(2-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}-5-(4-ethoxyphenyl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione
Description
This compound belongs to a class of heterocyclic molecules featuring a fused pyrrolo[3,4-d][1,2,3]triazole-4,6-dione core substituted with a 1,2,4-oxadiazole ring and aryl groups. Synthesized via 1,3-dipolar cycloaddition between 5-azidomethyl-3-aryl-1,2,4-oxadiazoles and N-phenylmaleimide derivatives, its design leverages bioisosteric principles to optimize biological activity . The 2-bromophenyl and 4-ethoxyphenyl substituents enhance steric and electronic interactions with biological targets. Structural elucidation employed spectroscopic methods (IR, NMR, MS) and crystallographic tools such as SHELX and ORTEP .
Properties
IUPAC Name |
3-[[3-(2-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl]-5-(4-ethoxyphenyl)-3a,6a-dihydropyrrolo[3,4-d]triazole-4,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17BrN6O4/c1-2-31-13-9-7-12(8-10-13)28-20(29)17-18(21(28)30)27(26-24-17)11-16-23-19(25-32-16)14-5-3-4-6-15(14)22/h3-10,17-18H,2,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAQQJLWZBXWJDV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=O)C3C(C2=O)N(N=N3)CC4=NC(=NO4)C5=CC=CC=C5Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17BrN6O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
497.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-{[3-(2-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}-5-(4-ethoxyphenyl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione involves several steps:
Synthetic Routes and Reaction Conditions: The synthesis typically begins with the preparation of the oxadiazole ring through the cyclization of appropriate precursors. The bromophenyl group is introduced via a bromination reaction. The final step involves the formation of the pyrrolo[3,4-d][1,2,3]triazole core through a cyclization reaction.
Industrial Production Methods: Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.
Chemical Reactions Analysis
1-{[3-(2-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}-5-(4-ethoxyphenyl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione undergoes various types of chemical reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the bromophenyl group, leading to the formation of brominated derivatives.
Reduction: Reduction reactions can target the oxadiazole ring, resulting in the formation of reduced oxadiazole derivatives.
Substitution: The bromophenyl group can participate in substitution reactions, where the bromine atom is replaced by other functional groups.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines) for substitution reactions.
Major Products: The major products formed from these reactions include brominated derivatives, reduced oxadiazole compounds, and substituted phenyl derivatives.
Scientific Research Applications
1-{[3-(2-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}-5-(4-ethoxyphenyl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactivity and the development of novel synthetic methodologies.
Biology: In biological research, the compound is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antiviral, or anticancer properties, making it a candidate for drug development.
Medicine: The compound’s potential therapeutic properties are investigated in medicinal chemistry. It may serve as a lead compound for the development of new pharmaceuticals.
Industry: In industrial applications, the compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-{[3-(2-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}-5-(4-ethoxyphenyl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: The compound may influence various biochemical pathways, such as signal transduction, gene expression, or metabolic pathways, resulting in its observed biological effects.
Comparison with Similar Compounds
Comparison with Structurally and Functionally Analogous Compounds
Key Findings:
Cytotoxic Efficacy :
- The target compound exhibits superior cytotoxicity (IC50 = 1.71 μM) compared to ethynyl estradiol-derived triazoles (IC50 = 17.8 μM) but is slightly less potent than pyrrolo-pyrimidine-triazole hybrids (IC50 = 2.03 μM) . The 2-bromophenyl group may enhance membrane permeability, while the 4-ethoxyphenyl moiety contributes to target specificity.
The pyrrolo-triazole-dione core’s rigidity, compared to pyrimidine-based analogues, may restrict conformational flexibility, affecting potency .
Mechanistic Diversity: While the target compound and TXA-like triazoles share a 1,2,3-triazole motif, their mechanisms diverge: the former induces apoptosis, whereas the latter mimics TXA’s antifibrinolytic action via plasminogen binding .
Synthetic Accessibility: The target compound’s synthesis via 1,3-dipolar cycloaddition (yield ~60–75%) is more efficient than multi-step alkylation routes used for pyrrolo-pyridazinone derivatives (yield ~40–55%) .
Table 2: Spectroscopic and Physicochemical Properties
Biological Activity
The compound 1-{[3-(2-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}-5-(4-ethoxyphenyl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione is a complex heterocyclic compound that has garnered attention for its potential biological activities. This article reviews its chemical properties and biological activities based on various research findings.
Chemical Structure
The compound can be represented by the following structural formula:
Biological Activity Overview
The biological activity of this compound is primarily associated with its potential anticancer properties and other pharmacological effects. Several studies have investigated its efficacy against various cancer cell lines and its mechanism of action.
Anticancer Activity
Research indicates that compounds containing oxadiazole and triazole moieties often exhibit significant anticancer activity. For instance:
- Mechanism of Action : The compound's activity may be attributed to the inhibition of specific enzymes involved in cancer cell proliferation and survival pathways. Compounds with similar structures have shown to induce apoptosis in cancer cells by activating caspase pathways and modulating the expression of apoptotic proteins .
- Case Studies : A study found that derivatives of oxadiazole exhibited IC50 values in the micromolar range against various cancer cell lines. For example:
Antimicrobial Activity
In addition to anticancer properties, the compound has been evaluated for antimicrobial activity:
- Bacterial Inhibition : Similar compounds have demonstrated effectiveness against pathogenic bacteria. The oxadiazole derivatives showed promising antibacterial effects compared to standard antibiotics .
- Mechanism : The antimicrobial activity is believed to result from the disruption of bacterial cell membranes and interference with metabolic processes .
Summary of Biological Activities
| Biological Activity | Target | IC50 Value |
|---|---|---|
| Anticancer | HCT-116 (Colon) | 6.2 μM |
| Anticancer | T47D (Breast) | 27.3 μM |
| Antimicrobial | Various Bacteria | Varies |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
